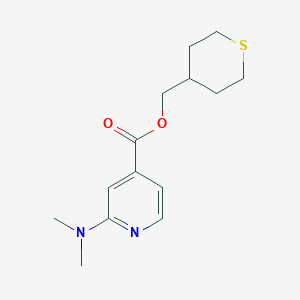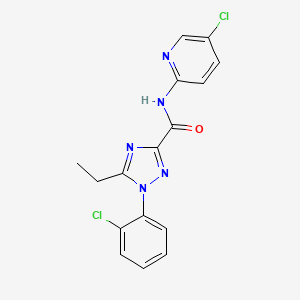![molecular formula C20H20N4O2 B7662503 N-[5-(dimethylcarbamoyl)-2-methylphenyl]-1-phenylpyrazole-3-carboxamide](/img/structure/B7662503.png)
N-[5-(dimethylcarbamoyl)-2-methylphenyl]-1-phenylpyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[5-(dimethylcarbamoyl)-2-methylphenyl]-1-phenylpyrazole-3-carboxamide, commonly known as DMC, is a synthetic compound that has gained significant attention in the field of scientific research. DMC is a versatile molecule that has been studied for its potential applications in various fields, such as medicine, agriculture, and environmental science.
Wirkmechanismus
The mechanism of action of DMC varies depending on its application. In medicine, DMC inhibits the activity of certain enzymes that are involved in cancer cell growth and inflammation. In agriculture, DMC inhibits the activity of certain enzymes that are involved in weed and pest growth. In environmental science, DMC adsorbs certain pollutants from water.
Biochemical and Physiological Effects:
DMC has been shown to have various biochemical and physiological effects depending on its application. In medicine, DMC has been shown to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and inhibit the activity of certain enzymes. In agriculture, DMC has been shown to inhibit the growth of weeds and pests by inhibiting the activity of certain enzymes. In environmental science, DMC has been shown to adsorb certain pollutants from water.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using DMC in lab experiments is its versatility. DMC can be used in various scientific fields, such as medicine, agriculture, and environmental science. Another advantage of using DMC is its stability, which allows for long-term storage and use. However, one limitation of using DMC in lab experiments is its potential toxicity, which requires careful handling and disposal.
Zukünftige Richtungen
There are several future directions for the study of DMC. In medicine, future studies could focus on the development of DMC-based drugs for the treatment of cancer and inflammation. In agriculture, future studies could focus on the development of DMC-based herbicides and pesticides that are more effective and environmentally friendly. In environmental science, future studies could focus on the development of DMC-based water treatment agents that are more efficient and cost-effective.
Synthesemethoden
DMC can be synthesized using various methods, including the reaction of 5-(dimethylcarbamoyl)-2-methylphenylhydrazine with 1-phenyl-3-(pyrazol-5-yl) urea in the presence of a catalyst. The resulting product is then purified using column chromatography. The purity of DMC can be determined using various analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Wissenschaftliche Forschungsanwendungen
DMC has been extensively studied for its potential applications in various scientific fields. In medicine, DMC has been investigated for its anticancer properties. Studies have shown that DMC can induce apoptosis, or programmed cell death, in cancer cells by inhibiting the activity of certain enzymes. DMC has also been studied for its potential use as an anti-inflammatory agent, as it can inhibit the production of pro-inflammatory cytokines.
In agriculture, DMC has been investigated for its potential use as a herbicide. Studies have shown that DMC can effectively control the growth of weeds by inhibiting the activity of certain enzymes. DMC has also been studied for its potential use as a pesticide, as it can effectively control the growth of certain pests.
In environmental science, DMC has been investigated for its potential use as a water treatment agent. Studies have shown that DMC can effectively remove certain pollutants from water by adsorption.
Eigenschaften
IUPAC Name |
N-[5-(dimethylcarbamoyl)-2-methylphenyl]-1-phenylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c1-14-9-10-15(20(26)23(2)3)13-18(14)21-19(25)17-11-12-24(22-17)16-7-5-4-6-8-16/h4-13H,1-3H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYCPYMXOENAESM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N(C)C)NC(=O)C2=NN(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[(1-hydroxycyclopentyl)methyl]-N-methyl-1-phenylmethanesulfonamide](/img/structure/B7662421.png)
![N-[4-(3-fluorophenoxy)phenyl]-N'-(3-imidazol-1-ylpropyl)-N'-methyloxamide](/img/structure/B7662426.png)
![2-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]-N-(3-fluoro-4-methoxyphenyl)-N-methylacetamide](/img/structure/B7662438.png)

![5-fluoro-N-[1-(2-fluorophenyl)-5-methylpyrazol-4-yl]-1-benzofuran-2-carboxamide](/img/structure/B7662446.png)
![6-ethoxy-N-methyl-N-[(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methyl]pyrimidin-4-amine](/img/structure/B7662455.png)

![2-fluoro-6-hydroxy-N-[3-(pyrrolidine-1-carbonyl)phenyl]benzamide](/img/structure/B7662467.png)
![[4-Chloro-3-[[4-(2,6-difluorophenyl)-1,3-thiazol-2-yl]methylamino]phenyl]methanol](/img/structure/B7662471.png)
![2-[(Z)-1-(4-pyrazol-1-ylphenyl)prop-1-en-2-yl]pyrazine](/img/structure/B7662478.png)
![4-N,6-N-bis(7-oxabicyclo[2.2.1]heptan-2-yl)pyrimidine-4,6-diamine](/img/structure/B7662481.png)
![3-[2-(1-Methylpyrazol-4-yl)morpholin-4-yl]-4-(trifluoromethyl)benzonitrile](/img/structure/B7662495.png)
![2-[5-[(4-Methoxypyridin-2-yl)methylsulfanyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]pyrazine](/img/structure/B7662499.png)
![4-chloro-N-[1-(2-fluoro-4-hydroxyanilino)-1-oxopropan-2-yl]benzamide](/img/structure/B7662511.png)
